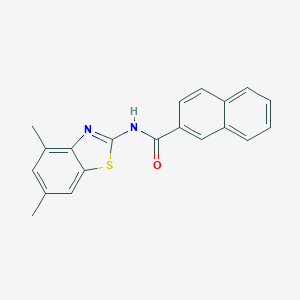![molecular formula C16H12N4O4S B343116 2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B343116.png)
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate benzoyl chlorides under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.
Substitution: The major products are the substituted derivatives with different functional groups replacing the methoxy group.
科学研究应用
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process .
相似化合物的比较
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxy and nitro groups, which contribute to its distinct chemical and biological properties . The methoxy group enhances the compound’s lipophilicity, allowing it to cross cellular membranes more easily . The nitro group, on the other hand, can be reduced to an amino group, providing additional sites for chemical modification and enhancing the compound’s versatility in drug design .
属性
分子式 |
C16H12N4O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12N4O4S/c1-24-13-8-3-2-7-12(13)14(21)17-16-19-18-15(25-16)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
InChI 键 |
WVVKRVBJNAAVCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B343034.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B343035.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B343036.png)

![3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B343038.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide](/img/structure/B343039.png)
![3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B343040.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B343041.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B343046.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-methoxy-2-naphthamide](/img/structure/B343047.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B343048.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B343052.png)
![(6Z)-6-[(2,4-dimethylanilino)methylidene]-2-methyl-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343056.png)
